2-Isopropylpyrimidine

概述

描述

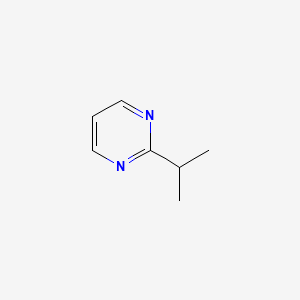

2-Isopropylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The isopropyl group attached to the second carbon atom of the pyrimidine ring distinguishes this compound from other pyrimidine derivatives

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine typically involves the alkylation of pyrimidine with isopropyl halides under basic conditions. One common method includes the reaction of pyrimidine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to achieve selective alkylation. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

化学反应分析

Substitution Reactions

2-Isopropylpyrimidine undergoes nucleophilic substitution, particularly at halogenated derivatives. For example, brominated analogs like 2-(1'-bromo-1'-methylethyl)-4-chloropyrimidine (1c) and its 4-fluoro analog (1f) exhibit solvolysis in aqueous methanol:

| Compound | Temp (°C) | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|---|

| 1c (4-Cl derivative) | 25 | 96.5 | |

| 1c (4-Cl derivative) | 50 | 11.8 | |

| 1f (4-F derivative) | 25 | 330.0 |

Mechanism : The solvolysis follows an pathway, with rate acceleration observed at higher temperatures and polar protic solvents. The 4-fluoro derivative (1f) reacts slower than the 4-chloro analog (1c) due to reduced leaving-group ability .

Oxidative Coupling Reactions

Under strong basic conditions (e.g., NaH), this compound derivatives participate in metal-free oxidative coupling. For instance, reactions with primary alcohols (e.g., benzyl alcohol) generate Schiff base intermediates via alkoxide-mediated imination:

Example :

Key Observations :

-

Steric hindrance from the isopropyl group directs regioselectivity toward C4/C6 positions.

-

Toluene enhances oxidative coupling efficiency compared to dioxane .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, retaining the isopropyl substituent.

Oxidation:

Strong oxidants (e.g., KMnO₄) cleave the pyrimidine ring, yielding carboxylic acids. For example:

Selectivity : Oxidation primarily occurs at the less hindered C4/C6 positions .

Cross-Coupling Reactions

This compound derivatives engage in palladium-catalyzed cross-coupling. Brominated analogs (e.g., 5-bromo-2-isopropylpyrimidine) react with arylboronic acids in Suzuki-Miyaura couplings:

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O

Yield : 72–85% for biaryl products, with electronic effects from the isopropyl group enhancing coupling efficiency.

Cyclization and Annulation

In the presence of amides (e.g., DMF), this compound derivatives undergo cyclocondensation to form polycyclic structures. For example:

Key Factors :

-

Bulky amides (e.g., -dimethylisobutyramide) favor annulation over substitution.

-

Reaction kinetics show first-order dependence on pyrimidine concentration .

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) of this compound derivatives produces characteristic fragmentation patterns:

| m/z Fragment | Proposed Structure |

|---|---|

| 122 | [M⁺ – CH(CH₃)₂] |

| 95 | [C₄H₅N₂⁺] |

| 77 | [C₃H₃N⁺] |

The isopropyl group stabilizes radical cations, leading to preferential loss of the substituent .

科学研究应用

Biological Activities

Research indicates that 2-Isopropylpyrimidine exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that pyrimidine derivatives possess significant antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: this compound has been investigated for its potential to inhibit inflammatory mediators such as COX enzymes. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Therapeutic Applications

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Drugs: Several studies have identified pyrimidine derivatives that effectively inhibit COX-1 and COX-2 enzymes, suggesting their use in developing new anti-inflammatory medications .

- Antiviral Research: Investigations into the antiviral properties of pyrimidines highlight their potential in treating viral infections by targeting viral replication processes.

Case Studies

-

Anti-inflammatory Activity Assessment:

A study evaluated the anti-inflammatory effects of novel pyrazolo[3,4-d]pyrimidine derivatives. The compounds were tested in vivo using carrageenan-induced paw edema models. Results indicated that some derivatives exhibited stronger anti-inflammatory activity than indomethacin . -

Synthesis of Pyrimidine Derivatives:

Research focused on synthesizing substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The ED50 values were calculated to be competitive with existing NSAIDs .

作用机制

The mechanism of action of 2-Isopropylpyrimidine and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

2-Methylpyrimidine: Similar structure with a methyl group instead of an isopropyl group.

2-Ethylpyrimidine: Contains an ethyl group at the second position.

2-Propylpyrimidine: Features a propyl group at the second position.

Comparison: 2-Isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpyrimidine and 2-Ethylpyrimidine, the bulkier isopropyl group may provide steric hindrance, affecting the compound’s interaction with enzymes and receptors. This can result in different pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for specific applications.

生物活性

2-Isopropylpyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its anti-inflammatory, antiviral, and anticancer properties, along with structure-activity relationships (SARs) derived from various studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isopropyl group at position 2 contributes to its unique biological profile.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Inhibition of COX Enzymes :

- Bioassays :

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Indomethacin | 9.17 | - |

2. Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored, particularly against HIV-1.

- Mechanism of Action :

| Compound | IC50 (μM) |

|---|---|

| 5-Allyl-6-benzyl-pyrimidin-4(3H)-one | 0.32 |

| Control (AZT) | <0.01 |

3. Anticancer Activity

Pyrimidines have been identified as potential anticancer agents due to their ability to inhibit various cancer cell lines.

- Cytotoxicity Studies :

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:

- Electron-Withdrawing vs. Electron-Donating Groups :

Case Studies

Several case studies illustrate the practical applications and effectiveness of pyrimidine derivatives in drug design:

- HIV Inhibitors :

- Anti-Cancer Agents :

属性

IUPAC Name |

2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNWXRJWDQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492517 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-72-2 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。